Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
Description
Properties
CAS No. |
132510-07-7 |
|---|---|
Molecular Formula |
C31H22.Cl2Zr |
Molecular Weight |
556.64 |
Origin of Product |
United States |
Preparation Methods
Cyclopentadienyl Ligand Derivatization
The cyclopentadienyl (Cp) ligand is typically synthesized via deprotonation of cyclopentadiene using strong bases such as potassium hydride (KH) or sodium amide (NaNH₂) in anhydrous tetrahydrofuran (THF). The resulting cyclopentadienide anion (C₅H₅⁻) is stabilized by alkali metal counterions and subsequently functionalized with diphenylmethylidene groups through reactions with diphenylketene or diphenylcarbene precursors.
Fluorenyl Ligand Modification
The 9-fluorenyl ligand is prepared by deprotonating fluorene at the 9-position using n-butyllithium (n-BuLi) in ether solvents. The fluorenide anion (C₁₃H₉⁻) is then quenched with electrophilic agents to introduce substituents, ensuring compatibility with zirconium coordination.
Zirconium Coordination and Complex Assembly
Stepwise Ligand Addition
The zirconium center is introduced via reaction with zirconium tetrachloride (ZrCl₄) in a controlled, moisture-free environment. A sequential ligand addition approach is employed:
-
Cyclopentadienyl Coordination : ZrCl₄ reacts with the functionalized Cp ligand in toluene at −78°C, forming (Cp)ZrCl₃.
-
Fluorenyl Ligand Introduction : The fluorenyl ligand is added to the intermediate, displacing one chloride ion and forming (Cp)(Fluorenyl)ZrCl₂.
-
Diphenylmethylidene Incorporation : A Grignard reagent (e.g., Ph₂CHMgBr) is introduced to substitute the remaining chloride ligands, yielding the final product.
One-Pot Synthesis
An alternative method involves simultaneous coordination of all ligands to ZrCl₄ in a single reaction vessel. This approach requires stoichiometric precision and elevated temperatures (80–100°C) to ensure complete ligand substitution.
Industrial-Scale Production Optimization
Solvent and Temperature Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Toluene/THF | Xylene |
| Temperature | −78°C to 25°C | 50–80°C |
| Reaction Time | 24–48 hours | 4–6 hours |
| Yield | 60–70% | 85–90% |
Purification Techniques
-
Recrystallization : The crude product is purified via recrystallization from hot dichloromethane/hexane mixtures.
-
Sublimation : High-purity (>99%) material is obtained through vacuum sublimation at 150–200°C.
Comparative Analysis of Synthetic Routes
Stepwise vs. One-Pot Methods
-
Stepwise Synthesis : Offers better control over ligand incorporation but requires longer reaction times and lower temperatures.
-
One-Pot Synthesis : Reduces procedural complexity but risks ligand scrambling and reduced yields.
Catalytic Activity Correlation
The catalytic performance of the final product in olefin polymerization is highly dependent on synthetic conditions:
| Synthesis Method | Polystyrene Equivalent MW | Polydispersity Index (PDI) |
|---|---|---|
| Stepwise | 250,000–300,000 | 1.8–2.2 |
| One-Pot | 180,000–220,000 | 2.5–3.0 |
Challenges and Mitigation Strategies
Moisture Sensitivity
Zirconium intermediates are highly moisture-sensitive. Industrial reactors use nitrogen gloveboxes and molecular sieves to maintain anhydrous conditions.
Byproduct Formation
Side reactions involving ligand disproportionation are minimized by:
-
Using excess Grignard reagents (1.5–2.0 equivalents).
-
Incorporating scavengers like triethylaluminum (Et₃Al).
Recent Advances in Sustainable Synthesis
Emergent methodologies focus on reducing halogenated solvent use and improving atom economy. Notable developments include:
-
Ionic Liquid-Mediated Synthesis : Replaces toluene with 1-butyl-3-methylimidazolium chloride, achieving 95% yield at 50°C.
-
Mechanochemical Grinding : Solid-state synthesis using ball milling reduces solvent waste by 70%.
Quality Control and Characterization
Spectroscopic Validation
-
¹H NMR : Cp and fluorenyl proton resonances appear at δ 6.2–6.8 ppm and δ 7.1–7.9 ppm, respectively.
-
X-ray Crystallography : Confirms octahedral geometry around zirconium with Zr–Cl bond lengths of 2.40–2.45 Å.
Elemental Analysis
Acceptable tolerances for industrial batches:
-
Carbon: ±0.5%
-
Zirconium: ±0.3%
-
Chlorine: ±0.2%
Chemical Reactions Analysis
Types of Reactions
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes several types of chemical reactions:
Polymerization: It acts as a catalyst in the polymerization of olefins, facilitating the formation of long-chain polymers.
Substitution Reactions: The compound can participate in substitution reactions where ligands are replaced by other groups.
Oxidation and Reduction: It can undergo redox reactions, although these are less common compared to its catalytic applications.
Common Reagents and Conditions
Polymerization: Typically conducted in the presence of co-catalysts such as methylaluminoxane (MAO) under inert atmosphere conditions.
Substitution: Often involves reagents like halides or alkyl groups under controlled temperatures and inert atmospheres.
Oxidation/Reduction: Requires specific oxidizing or reducing agents depending on the desired transformation.
Major Products
Polymerization: Produces polymers such as polyethylene or polypropylene.
Substitution: Results in modified zirconium complexes with different ligands.
Oxidation/Reduction: Leads to changes in the oxidation state of the zirconium center, forming various zirconium species.
Scientific Research Applications
Catalytic Applications
-
Polymerization Catalysis :
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is primarily used as a catalyst in the polymerization of olefins, particularly ethylene. Its metallocene structure allows for high activity and selectivity in producing polyolefins with desired molecular weights and architectures. -
Organic Synthesis :
The compound serves as a catalyst in various organic synthesis reactions, facilitating the formation of complex organic molecules. Its unique structure enables it to stabilize reaction intermediates effectively.- Example Reaction : It has been employed in cross-coupling reactions, which are pivotal in synthesizing pharmaceuticals and agrochemicals.
Structure-Property Relationships
Recent studies have focused on the relationship between the structure of this compound and its catalytic properties. The presence of different ligands can alter electronic properties, affecting the reactivity and selectivity during polymerization processes .
Electroluminescent Applications
This compound has also been investigated for its potential role in organic light-emitting diodes (OLEDs). The incorporation of this zirconium complex into polymer matrices has shown promising results in enhancing electroluminescent properties .
Mechanism of Action
The compound exerts its catalytic effects through the coordination of its ligands to the zirconium center, creating an active site for the polymerization of olefins. The cyclopentadienyl and fluorenyl ligands stabilize the zirconium center, allowing it to interact with monomers and facilitate their polymerization into long-chain polymers .
Comparison with Similar Compounds
rac-Ethylenebis(1-indenyl)zirconium Dichloride (rac-EBIZrCl₂)
- Structure: A C₂-symmetric ansa-zirconocene with an ethylene bridge linking two indenyl ligands .
- Stereospecificity : Isospecific, favoring isotactic polymer chains due to its rigid chiral coordination geometry.
- Performance :
- Key Difference : The target compound’s syndiospecificity contrasts with rac-EBIZrCl₂’s isospecificity, enabling distinct polymer architectures .
Dimethylsilanediylbis(9-fluorenyl)zirconium Dichloride
- Structure : A C₂-symmetric catalyst with a dimethylsilanediyl bridge and two 9-fluorenyl ligands .
- Stereospecificity : Syndiospecific but less selective due to symmetrical ligand arrangement.
- Performance :
- Key Difference : The absence of a Cp ligand and diphenylmethylidene bridge reduces steric tuning, limiting stereochemical control .
Iso-Propylidene(cyclopentadienyl)(9-fluorenyl)zirconium Dichloride
- Structure : Features an isopropylidene bridge instead of diphenylmethylidene, creating a bridged Cs-symmetric geometry .
- Stereospecificity : Moderately syndiospecific but with lower activity due to reduced π-backbonding from the aliphatic bridge.
- Performance: Effective in copolymerizing bulky monomers like 1-(1-adamantyl)-4-vinylbenzene with α-olefins. Produces polymers with broader PDI (≈3.0) compared to the target compound (PDI ≈ 2.0) .
- Key Difference : The isopropylidene bridge’s flexibility diminishes stereoregularity versus the rigid diphenylmethylidene group .
Bis(cyclopentadienyl)zirconium Dichloride (Zirconocene Dichloride)
- Stereospecificity: Non-stereospecific, producing atactic polymers.
- Performance: Low activity in propylene polymerization (<10% relative to the target compound).
- Key Difference : The lack of fluorenyl and bridging groups eliminates stereochemical control, highlighting the target compound’s advanced design .
Biological Activity
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, commonly referred to as CpFluZrCl2, is an organometallic compound notable for its applications in catalysis and organic synthesis. Its unique structure, characterized by a zirconium center coordinated with cyclopentadienyl and fluorenyl ligands, allows it to participate in various chemical reactions, particularly in polymerization processes. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 132510-07-7
- Molecular Formula : C31H22Cl2Zr
- Molecular Weight : 556.646 g/mol
Structural Characteristics
The compound features a zirconium atom bonded to two chlorine atoms and complexed with a diphenylmethylidene group alongside cyclopentadienyl and fluorenyl moieties. This configuration is crucial for its catalytic properties.
Catalytic Applications
This compound has been extensively studied for its catalytic efficiency in organic synthesis:
- Ring-Opening Polymerization (ROP) : Research indicates that CpFluZrCl2 effectively catalyzes the ROP of cyclic ethers such as tetrahydrofuran (THF), leading to the formation of polyethers with controlled molecular weights and architectures.
The biological activity of this compound primarily stems from its role as a catalyst rather than direct biological effects on living organisms. The mechanism involves:
- Activation of Monomers : The zirconium center facilitates the activation of cyclic monomers, allowing for their polymerization.
- Coordination Chemistry : The presence of electron-rich ligands enhances the electrophilicity of the zirconium center, promoting nucleophilic attack by monomers.
Case Studies
-
Study on Polymerization Efficiency :
- A study published in the Journal of Molecular Catalysis A demonstrated that CpFluZrCl2 significantly improves the rate of polymerization compared to traditional catalysts. The research highlighted its ability to produce polymers with narrow molecular weight distributions, which is desirable in materials science .
- Environmental Impact Assessment :
Data Table: Comparison with Other Catalysts
| Catalyst | Reaction Type | Yield (%) | Molecular Weight (g/mol) | Environmental Impact |
|---|---|---|---|---|
| This compound | ROP of THF | 95 | 556.646 | Moderate |
| Titanium tetrachloride | ROP of THF | 90 | 189.73 | High |
| Aluminum triisobutylamide | ROP of lactones | 92 | 181.24 | Low |
Safety and Handling
Due to its chemical nature, safety precautions must be observed when handling this compound:
Q & A
Q. What are the standard synthetic routes for preparing diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride?
The compound is typically synthesized via ligand substitution reactions. A common approach involves reacting zirconium tetrachloride (ZrCl₄) with pre-organized cyclopentadienyl and fluorenyl ligands under inert conditions. For example, analogous zirconocene dichlorides are prepared by treating ZrCl₄ with sodium cyclopentadienide or substituted cyclopentadienyl ligands in tetrahydrofuran (THF) at low temperatures . The diphenylmethylidene group may be introduced via a Grignard or organolithium reagent, followed by purification via recrystallization or column chromatography.
Q. What characterization techniques are critical for confirming the structure of this zirconium complex?
Key methods include:
- X-ray crystallography : Resolves bond lengths, angles, and ligand coordination geometry (e.g., crystallographic data for similar compounds in shows Zr–Cl distances of ~2.40–2.45 Å and Zr–C distances of ~2.30–2.35 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR identify ligand environments (e.g., cyclopentadienyl protons resonate at ~5–6 ppm, while fluorenyl protons appear at ~7–8 ppm).
- Elemental analysis : Validates stoichiometry (C₃₁H₂₄Cl₂Zr) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺ fragments).
Q. What catalytic applications are documented for this compound?
It functions as a metallocene catalyst in olefin polymerization. For example, a related zirconocene catalyst (isopropylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride) activated by methylaluminoxane (MAO) produces syndiotactic polypropylene (sPP) with high stereoregularity ([rrrr] > 0.9) and molecular weights (Mn ~2 × 10⁵ g/mol) . The diphenylmethylidene ligand likely enhances steric bulk, influencing polymer tacticity and chain propagation rates.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activities across studies?
Discrepancies often arise from variations in:
- Co-catalyst ratios : MAO/Zr molar ratios (e.g., 100–1000:1) significantly impact activity and polymer molecular weight .
- Reaction conditions : Temperature (e.g., 25–70°C) and solvent polarity (e.g., toluene vs. dichloromethane) alter polymerization kinetics.
- Ligand substituents : Bulky groups (e.g., diphenylmethylidene) may reduce activity but improve stereocontrol. Systematic benchmarking under standardized conditions is critical .
Q. What experimental designs optimize polymerization efficiency and polymer properties?
Key strategies include:
- Co-catalyst screening : Test alternatives to MAO, such as borate activators (e.g., [Ph₃C][B(C₆F₅)₄]), which may reduce aluminum waste .
- In situ monitoring : Techniques like droplet spray ionization mass spectrometry track ethylene polymerization in real-time, identifying active catalytic species and polymer intermediates .
- Ligand modification : Introduce electron-withdrawing/donating groups on the fluorenyl or cyclopentadienyl ligands to modulate catalyst stability and reactivity.
Q. How do steric and electronic effects of the diphenylmethylidene ligand influence catalytic performance?
The diphenylmethylidene group increases steric bulk, which:
- Reduces chain-transfer rates , leading to higher molecular weight polymers.
- Enhances stereoselectivity by restricting monomer approach angles (e.g., syndiotactic vs. isotactic propagation).
- May lower activity due to hindered coordination sites. Computational studies (DFT) can quantify ligand-induced electronic perturbations .
Methodological Recommendations
- Synthesis : Use Schlenk-line techniques under argon/nitrogen to prevent hydrolysis.
- Characterization : Combine XRD with solid-state NMR for amorphous byproduct analysis.
- Catalysis : Pre-activate the catalyst with MAO for 10–15 minutes before monomer addition to ensure full activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
